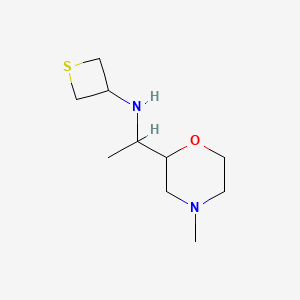
N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine is an organic compound that features a thietane ring and a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine typically involves the reaction of 4-methylmorpholine with thietan-3-amine under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds .
Mechanism of Action
The mechanism of action of N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler compound with a thietane ring and an amine group.
4-Methylmorpholine: A morpholine derivative with a methyl group at the 4-position.
N-Methylmorpholine: A morpholine derivative with a methyl group on the nitrogen atom
Uniqueness
N-(1-(4-Methylmorpholin-2-yl)ethyl)thietan-3-amine is unique due to its combination of a thietane ring and a morpholine derivative, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be possible with simpler compounds .
Properties
Molecular Formula |
C10H20N2OS |
|---|---|
Molecular Weight |
216.35 g/mol |
IUPAC Name |
N-[1-(4-methylmorpholin-2-yl)ethyl]thietan-3-amine |
InChI |
InChI=1S/C10H20N2OS/c1-8(11-9-6-14-7-9)10-5-12(2)3-4-13-10/h8-11H,3-7H2,1-2H3 |
InChI Key |
HBQISYLJAOUAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CN(CCO1)C)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















